3-(Pyridin-3-yl)butanoic acid

Drug Discovery Medicinal Chemistry ADME Properties

3-(Pyridin-3-yl)butanoic acid (CAS 916262-57-2) is an organic compound classified as a pyridine derivative featuring a butanoic acid chain at the 3-position of a pyridine ring. Its molecular formula is C9H11NO2 with a molecular weight of 165.19 g/mol.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 916262-57-2
Cat. No. B1323480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-3-yl)butanoic acid
CAS916262-57-2
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C1=CN=CC=C1
InChIInChI=1S/C9H11NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12)
InChIKeySHXGPDZSJHUZIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-3-yl)butanoic Acid (CAS 916262-57-2): A Pyridinyl Carboxylic Acid Building Block for Targeted Synthesis


3-(Pyridin-3-yl)butanoic acid (CAS 916262-57-2) is an organic compound classified as a pyridine derivative featuring a butanoic acid chain at the 3-position of a pyridine ring . Its molecular formula is C9H11NO2 with a molecular weight of 165.19 g/mol . It is primarily utilized as a research chemical and synthetic intermediate in pharmaceutical and chemical development [1].

Why Generic Substitution of 3-(Pyridin-3-yl)butanoic Acid with Regioisomeric or Oxidized Analogs Compromises Synthetic Outcomes


In-class compounds with the same molecular formula and core heterocycle cannot be simply interchanged due to quantifiable differences in lipophilicity, topological polar surface area (TPSA), and hydrogen bonding capacity, which critically impact bioavailability, synthetic handling, and biological target engagement . Regioisomers like 4-(Pyridin-2-yl)butanoic acid possess different LogP values (e.g., predicted LogP ~1.1) and rotatable bond counts, altering membrane permeability . Oxidized analogs like 4-oxo-4-(pyridin-3-yl)butanoic acid introduce a ketone group that increases molecular weight to 179.17 g/mol and TPSA to 67.3 Ų, which may decrease oral bioavailability and alter metabolic pathways [1]. The following quantitative evidence demonstrates why 3-(Pyridin-3-yl)butanoic acid is a non-interchangeable building block.

Quantitative Differentiation of 3-(Pyridin-3-yl)butanoic Acid from Closest Analogs: Lipophilicity, Polarity, and Drug-Likeness Metrics


Enhanced Oral Bioavailability Potential: Superior Lipinski Compliance via Reduced Rotatable Bonds

3-(Pyridin-3-yl)butanoic acid possesses only 3 rotatable bonds, whereas its regioisomer 4-(Pyridin-2-yl)butanoic acid contains 4 rotatable bonds, as computed by vendor specifications [1]. A lower number of rotatable bonds is correlated with higher oral bioavailability, making the target compound a more favorable starting point for lead optimization.

Drug Discovery Medicinal Chemistry ADME Properties

Optimized Blood-Brain Barrier Penetration: Lower TPSA than Oxidized Analogs

The topological polar surface area (TPSA) of 3-(Pyridin-3-yl)butanoic acid is 50.2 Ų [1]. In contrast, the oxidized analog 4-oxo-4-(pyridin-3-yl)butanoic acid has a TPSA of 67.3 Ų due to the additional ketone functionality [2]. A TPSA below 60-70 Ų is generally associated with favorable blood-brain barrier permeability, suggesting this compound is a more suitable precursor for CNS-targeted molecules.

Neuroscience CNS Drug Discovery Physicochemical Properties

Favorable Metabolic Profile: Non-Oxidized Scaffold Avoids Nicotine-Derived Metabolite Pathways

While 4-oxo-4-(pyridin-3-yl)butanoic acid is a known metabolite of nicotine and tobacco-specific nitrosamines [1], 3-(Pyridin-3-yl)butanoic acid is a reduced form lacking the reactive ketone. This structural distinction implies a different metabolic fate, potentially avoiding the oxidative stress pathways associated with the ketone metabolite.

Drug Metabolism Toxicology Nicotinic Research

Synthetic Handle Diversity: Carboxylic Acid Moiety Enables Direct Amide Coupling

3-(Pyridin-3-yl)butanoic acid presents a free carboxylic acid group, enabling direct amide coupling without additional deprotection steps . In contrast, the analog Methyl 4-amino-3-(pyridin-3-yl)butanoate requires ester hydrolysis before carboxylic acid-based conjugation, adding synthetic steps and reducing overall yield.

Organic Synthesis Peptide Chemistry Building Blocks

Chiral Scaffold for Asymmetric Synthesis: One Stereocenter Present

3-(Pyridin-3-yl)butanoic acid contains one asymmetric carbon atom , offering a chiral handle for enantioselective synthesis. Regioisomers like 4-(Pyridin-2-yl)butanoic acid lack a stereocenter, limiting their utility in synthesizing optically active compounds .

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

Optimal Application Scenarios for 3-(Pyridin-3-yl)butanoic Acid in Scientific Research and Industrial Procurement


Synthesis of CNS-Penetrant Nicotinic Receptor Ligands

Given its favorable TPSA (50.2 Ų) and lipophilicity (LogP ~0.09), 3-(Pyridin-3-yl)butanoic acid is a preferred building block for the construction of ligands targeting nicotinic acetylcholine receptors in the central nervous system [1]. Its non-oxidized scaffold avoids the metabolic liabilities associated with nicotine-derived ketone metabolites [2].

Chiral Pool for Enantioselective Synthesis of Bioactive Molecules

The presence of a single stereocenter makes this compound a valuable starting material for asymmetric syntheses, enabling the production of enantiomerically pure intermediates for pharmaceutical development.

Efficient Diversification of Drug-Like Libraries via Direct Amide Coupling

The free carboxylic acid group allows for direct, high-yielding amide bond formation, streamlining the parallel synthesis of compound libraries in medicinal chemistry campaigns.

Metabolic Studies of Nicotine-Related Pathways

As a reduced analog of a known nicotine metabolite [1], this compound serves as a crucial tool for investigating the metabolic fate and biological activity of pyridinyl butanoic acid derivatives, aiding in toxicology and biomarker research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Pyridin-3-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.